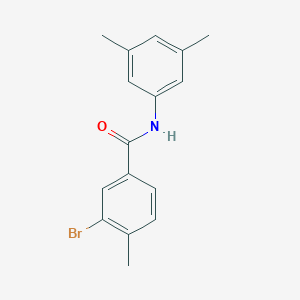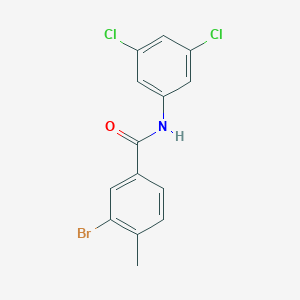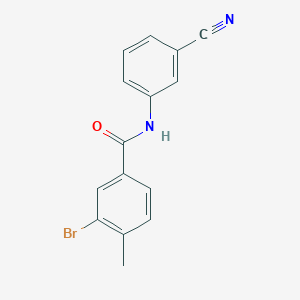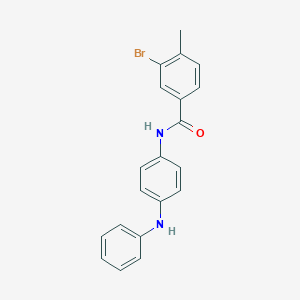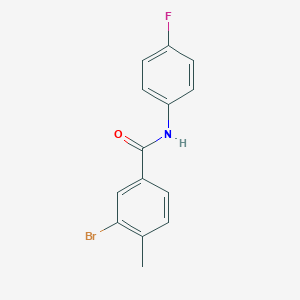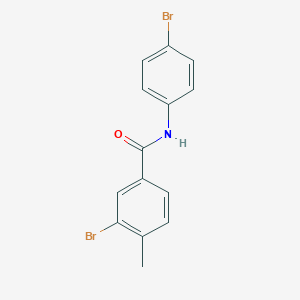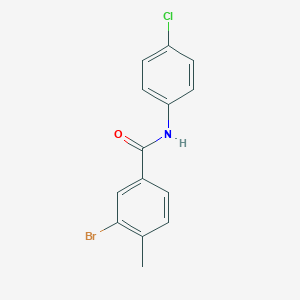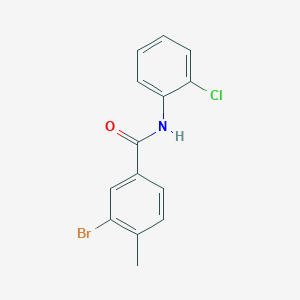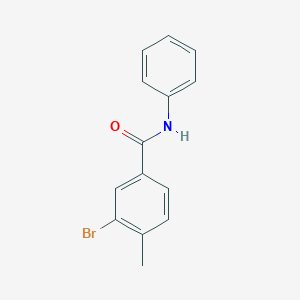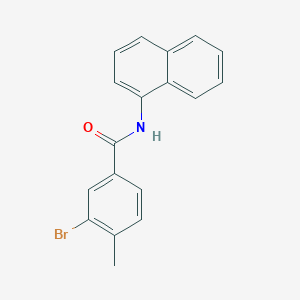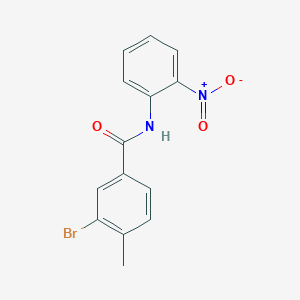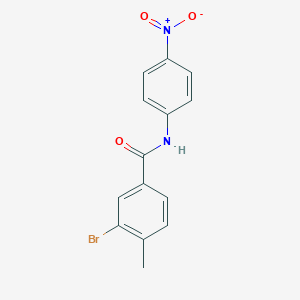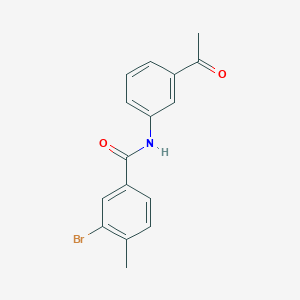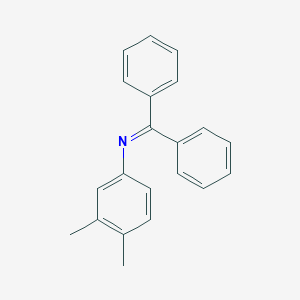
N-(3,4-dimethylphenyl)-N-(diphenylmethylene)amine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(3,4-dimethylphenyl)-N-(diphenylmethylene)amine: is an organic compound that belongs to the class of imines It is characterized by the presence of a diphenylmethylidene group attached to a 3,4-dimethylaniline moiety
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of N-(3,4-dimethylphenyl)-N-(diphenylmethylene)amine typically involves the condensation reaction between benzophenone and 3,4-dimethylaniline. The reaction is usually carried out in the presence of an acid catalyst, such as hydrochloric acid or sulfuric acid, under reflux conditions. The reaction mixture is then cooled, and the product is isolated by filtration and recrystallization.
Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors. This allows for better control over reaction conditions and higher yields. The use of automated systems for monitoring and controlling the reaction parameters ensures consistent product quality.
Analyse Chemischer Reaktionen
Types of Reactions: N-(3,4-dimethylphenyl)-N-(diphenylmethylene)amine undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxide derivatives.
Reduction: Reduction reactions can convert the imine group to an amine group.
Substitution: Electrophilic substitution reactions can occur on the aromatic rings, leading to the formation of various substituted derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Electrophilic substitution reactions often require catalysts such as aluminum chloride or iron(III) chloride.
Major Products:
Oxidation: N-oxide derivatives.
Reduction: Corresponding amine derivatives.
Substitution: Various substituted aromatic compounds.
Wissenschaftliche Forschungsanwendungen
Chemistry: N-(3,4-dimethylphenyl)-N-(diphenylmethylene)amine is used as a building block in organic synthesis. It serves as a precursor for the synthesis of more complex molecules and is used in the development of new synthetic methodologies.
Biology: In biological research, this compound is studied for its potential interactions with biological macromolecules. It is used in the design of probes and sensors for detecting specific biomolecules.
Medicine: this compound has potential applications in medicinal chemistry. It is investigated for its pharmacological properties and potential therapeutic uses.
Industry: In the industrial sector, this compound is used in the production of specialty chemicals and materials. It is also used as an intermediate in the synthesis of dyes and pigments.
Wirkmechanismus
The mechanism of action of N-(3,4-dimethylphenyl)-N-(diphenylmethylene)amine involves its interaction with specific molecular targets. The compound can act as a ligand, binding to metal ions and forming coordination complexes. These complexes can then participate in various catalytic processes. Additionally, the compound’s imine group can undergo nucleophilic addition reactions, leading to the formation of new chemical bonds.
Vergleich Mit ähnlichen Verbindungen
- N-(diphenylmethylidene)-aniline
- N-(diphenylmethylidene)-2,4-dimethylaniline
- N-(diphenylmethylidene)-3,5-dimethylaniline
Comparison: N-(3,4-dimethylphenyl)-N-(diphenylmethylene)amine is unique due to the presence of methyl groups at the 3 and 4 positions of the aniline ring. This structural feature can influence the compound’s reactivity and interactions with other molecules. Compared to its analogs, this compound may exhibit different electronic and steric properties, leading to variations in its chemical behavior and applications.
Eigenschaften
Molekularformel |
C21H19N |
|---|---|
Molekulargewicht |
285.4 g/mol |
IUPAC-Name |
N-(3,4-dimethylphenyl)-1,1-diphenylmethanimine |
InChI |
InChI=1S/C21H19N/c1-16-13-14-20(15-17(16)2)22-21(18-9-5-3-6-10-18)19-11-7-4-8-12-19/h3-15H,1-2H3 |
InChI-Schlüssel |
RDNIIPSNZFKQMC-UHFFFAOYSA-N |
SMILES |
CC1=C(C=C(C=C1)N=C(C2=CC=CC=C2)C3=CC=CC=C3)C |
Kanonische SMILES |
CC1=C(C=C(C=C1)N=C(C2=CC=CC=C2)C3=CC=CC=C3)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![Propyl 4-[(3-bromo-4-methylbenzoyl)amino]benzoate](/img/structure/B321899.png)
